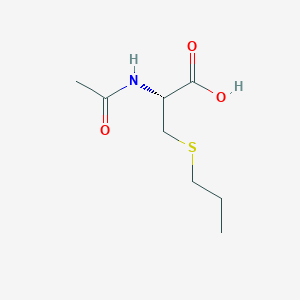

N-Acetil-S-propil-L-cisteína

Descripción general

Descripción

N-Acetyl-S-propyl-L-cysteine is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes.

Aplicaciones Científicas De Investigación

N-Acetyl-S-propyl-L-cysteine has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Serves as a biomarker for exposure to industrial chemicals, particularly 1-bromopropane.

Industry: Utilized in the production of pharmaceuticals and as a component in certain industrial processes.

Mecanismo De Acción

Target of Action

N-Acetyl-S-propyl-L-cysteine (NASPC) is a derivative of the compound N-acetylcysteine (NAC). NAC is known to target several biochemical pathways in the body, primarily acting as an antioxidant and glutathione inducer . It is also known to have anti-inflammatory activity through regulating the activation of NF-KB and HIF-1α .

Mode of Action

NASPC, like NAC, is a membrane-penetrating antioxidant . It interacts with its targets by replenishing intracellular glutathione (GSH), a critical antioxidant in the body that helps cells fight against oxidative stress .

Biochemical Pathways

NASPC affects several biochemical pathways. As a glutathione inducer, it plays a role in the glutathione metabolic pathway, which is crucial for maintaining the redox balance in cells . It also impacts the NF-KB and HIF-1α pathways, which are involved in inflammation and cellular responses to hypoxia .

Pharmacokinetics

Nac, a related compound, is known to be rapidly absorbed and metabolized in the body It is expected that NASPC would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The primary result of NASPC’s action is the enhancement of the body’s antioxidant defenses. By increasing intracellular GSH levels, NASPC helps cells combat oxidative stress, which can prevent cellular damage and contribute to overall health . Additionally, its anti-inflammatory activity can help modulate inflammatory responses .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-S-propyl-L-cysteine is involved in biochemical reactions as a metabolite of 1-bromopropane

Cellular Effects

It is known that it is a metabolite of 1-bromopropane, which has been associated with neurotoxic effects, including prolonged distal latencies, decreased nerve conduction velocities, cerebellum degeneration, peripheral myelin sheath deterioration, and muscle weakness .

Molecular Mechanism

It is known to be the oxidative metabolism of 1-bromopropane

Metabolic Pathways

N-Acetyl-S-propyl-L-cysteine is involved in the metabolic pathway of 1-bromopropane

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The process typically involves the use of acetic anhydride and propyl bromide under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N-Acetyl-S-propyl-L-cysteine often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-propyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a biomarker and its potential therapeutic applications .

Common Reagents and Conditions

Common reagents used in reactions involving N-Acetyl-S-propyl-L-cysteine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process .

Major Products Formed

The major products formed from reactions involving N-Acetyl-S-propyl-L-cysteine depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-cysteine: Another derivative of L-cysteine, known for its antioxidant properties and use in treating acetaminophen overdose.

S-allyl-L-cysteine: Found in garlic, known for its neuroprotective effects.

N-Acetyl-S-(n-propyl)-L-cysteine: Similar in structure but with different functional groups, used as a biomarker for different industrial exposures.

Uniqueness

N-Acetyl-S-propyl-L-cysteine is unique due to its specific applications as a biomarker for 1-bromopropane exposure and its potential therapeutic effects. Its distinct chemical structure allows it to participate in unique biochemical pathways, making it valuable in both research and industrial applications .

Actividad Biológica

N-Acetyl-S-propyl-L-cysteine (AcPrCys) is a derivative of L-cysteine that has garnered attention for its biological activities, particularly in the context of occupational exposure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of AcPrCys, supported by relevant research findings, data tables, and case studies.

AcPrCys is characterized by its unique structure, which includes an acetyl group and a propyl side chain attached to the sulfur atom of cysteine. Its chemical formula is . The compound is primarily studied as a metabolite in the context of exposure to 1-bromopropane (1-BP), a solvent used in various industrial applications.

1. Biomarker for Occupational Exposure

AcPrCys has been identified as a significant biomarker for assessing exposure to 1-BP among workers in industries using this solvent. A study conducted on foam cushion manufacturing workers demonstrated that urinary levels of AcPrCys correlated significantly with time-weighted average (TWA) exposures to 1-BP. The geometric mean concentrations of AcPrCys in urine were approximately four times higher in workers directly spraying adhesives compared to non-sprayers, indicating its utility in monitoring occupational exposure levels .

Table 1: Urinary Levels of AcPrCys Among Workers

| Group | Mean AcPrCys Concentration (µg/ml) | TWA Exposure (p.p.m.) |

|---|---|---|

| Sprayers | 4.0 | 92.4 |

| Non-sprayers | 1.0 | 10.5 |

| Unexposed Control | <0.01 | N/A |

2. Neurotoxicological Implications

The role of AcPrCys in neurotoxicity has been highlighted in several case studies involving workers exposed to 1-BP. Symptoms reported include neurological dysfunctions such as numbness, weakness, and spastic paraparesis, which were associated with elevated levels of AcPrCys and bromide in serum . These findings suggest that AcPrCys may serve as an indicator not only of exposure but also of potential neurotoxic effects resulting from prolonged contact with harmful solvents.

The biological activity of AcPrCys is believed to be linked to its role as a mercapturic acid conjugate formed during the metabolism of 1-BP. This process involves the conjugation of glutathione with reactive metabolites derived from 1-BP, leading to the formation of AcPrCys, which can then be excreted in urine . The presence of AcPrCys in urine serves as a non-invasive method to assess individual exposure levels and potential health risks associated with occupational environments.

Case Study 1: Foam Cushion Workers

In a study involving foam cushion workers exposed to high levels of 1-BP, urinary samples were collected over three time intervals: during work hours, after work but before bedtime, and upon awakening. The results confirmed that urinary AcPrCys levels were significantly higher during work hours compared to non-exposed individuals, reinforcing its role as a reliable biomarker for acute exposure .

Case Study 2: Long-term Health Effects

Follow-up studies on workers who experienced neurological symptoms revealed persistent health issues even years after exposure ceased. Elevated urinary levels of AcPrCys were consistently associated with ongoing neurological complaints, suggesting long-term neurotoxic effects linked to initial exposure .

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKBYBSKZWNMI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162602 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-54-1 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.